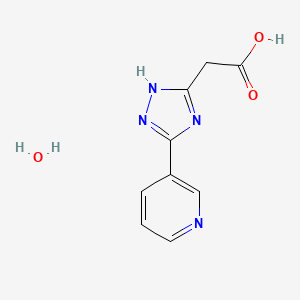

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate is a heterocyclic compound that contains both pyridine and triazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetic acid to yield the triazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

The compound has shown promise in anticancer research. Studies indicate that derivatives of triazole compounds exhibit selective inhibition of various kinases associated with cancer progression. For instance, a related compound demonstrated potent inhibition of c-Met kinases, crucial in cancer metastasis . The structural modifications on the triazole scaffold can lead to enhanced bioactivity against specific cancer types.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of triazole derivatives. Compounds featuring the triazole ring have been synthesized and evaluated for their efficacy against a range of pathogens, including bacteria and fungi. The unique electronic properties imparted by the pyridine and triazole moieties contribute to their bioactivity .

Agricultural Applications

Fungicides

Triazole compounds are widely recognized as effective fungicides. The incorporation of the pyridine ring enhances the fungicidal activity against various plant pathogens. Studies have reported that triazole-based fungicides can effectively control diseases in crops such as wheat and barley, leading to improved yield and quality .

Plant Growth Regulators

Some derivatives of triazoles have been investigated for their role as plant growth regulators. They can modulate growth responses in plants, potentially enhancing resistance to environmental stresses .

Material Science Applications

Polymer Additives

The unique chemical structure of 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate allows it to be utilized as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers used in various industrial applications .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated selective inhibition of c-Met kinases; potential for treating non-small cell lung cancer. |

| Study B | Antimicrobial | Showed significant activity against Staphylococcus aureus and Candida albicans; effective at low concentrations. |

| Study C | Fungicide | Effective against Fusarium species; improved crop yield in field trials. |

| Study D | Polymer Science | Enhanced thermal stability in polycarbonate matrices; increased lifespan of materials under stress conditions. |

Mécanisme D'action

The mechanism of action of 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share a similar structure and have comparable biological activities.

Indole derivatives: These compounds also contain heterocyclic rings and exhibit a wide range of biological activities.

Uniqueness

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate is unique due to its specific combination of pyridine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid hydrate (CAS No. 933685-58-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesis, structure, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C₉H₈N₄O₂

- Molecular Weight : 204.19 g/mol

- Purity : Typically specified by suppliers as high purity for research applications .

Synthesis

The compound can be synthesized through various methods involving the cyclization of pyridine derivatives with triazole scaffolds. The synthesis often employs reagents like DIPEA (N,N-Diisopropylethylamine) and can yield high purity products suitable for biological testing .

Antimicrobial Properties

Research indicates that derivatives of triazoles, including this compound, exhibit notable antimicrobial activity. A study highlighted that triazole compounds possess a broad spectrum of activity against various bacterial strains due to their ability to disrupt cell wall synthesis and interfere with metabolic pathways .

Anticancer Activity

The compound has shown potential in anticancer applications. Triazole derivatives have been linked to the inhibition of specific kinases involved in cancer progression. For instance, a related compound demonstrated selective inhibition of c-Met kinases at very low concentrations (IC₅₀ = 0.005 µM), suggesting that similar derivatives could be effective against various cancers .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine production, which is crucial in diseases characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring can significantly alter their potency and selectivity against biological targets. For example:

| Substituent Position | Effect on Activity |

|---|---|

| 2-position | Enhanced kinase inhibition |

| 4-position | Increased anti-inflammatory effects |

| 5-position | Improved antibacterial properties |

Case Studies

- Antimicrobial Study : A study conducted on a series of triazole derivatives showed that those with pyridine substitutions exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-pyridine counterparts .

- Cancer Research : In preclinical trials, compounds similar to 2-(3-(Pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid were tested for their effects on tumor growth in mice models. Results indicated a significant reduction in tumor size when administered at optimal doses, supporting further investigation into its use as an anticancer agent .

Propriétés

IUPAC Name |

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2.H2O/c14-8(15)4-7-11-9(13-12-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,14,15)(H,11,12,13);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOLRKZGLQPDON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.